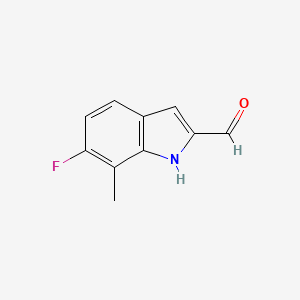

6-Fluoro-7-methyl-1H-indole-2-carbaldehyde

Description

6-Fluoro-7-methyl-1H-indole-2-carbaldehyde is a fluorinated indole derivative with a methyl group at position 7 and a carbaldehyde group at position 2. Indole derivatives are critical in medicinal chemistry due to their bioisosteric resemblance to natural neurotransmitters and pharmaceuticals. The fluorine atom at position 6 enhances metabolic stability and modulates electronic properties, while the carbaldehyde group provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions. This compound’s molecular formula is C₁₀H₈FNO, with an average molecular mass of 177.18 g/mol .

Properties

IUPAC Name |

6-fluoro-7-methyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-9(11)3-2-7-4-8(5-13)12-10(6)7/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHANSCTEBKVHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Fluoro-7-methyl-1H-indole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring Industrial production methods often involve multi-step synthesis, starting from commercially available precursors and using catalysts to improve yield and selectivity .

Chemical Reactions Analysis

6-Fluoro-7-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

6-Fluoro-7-methyl-1H-indole-2-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.

Biological Studies: It serves as a probe in biological studies to investigate the role of indole derivatives in cellular processes and enzyme interactions.

Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain receptors and enzymes, leading to its biological effects . The indole ring structure allows it to interact with various biological targets, including proteins and nucleic acids, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Carbaldehyde Group Variations

- 6-Fluoro-7-methyl-1H-indole-3-carboxaldehyde Molecular Formula: C₁₀H₈FNO Key Differences: The carbaldehyde group is at position 3 instead of 2. Impact: Positional isomerism alters electronic distribution and reactivity. The 3-carboxaldehyde derivative may exhibit different hydrogen-bonding capabilities in crystal structures or biological interactions .

Halogen and Functional Group Substitutions

Table 1: Substituent and Functional Group Comparisons

Key Observations:

Halogen Effects: Fluorine at position 6 (as in the target compound) enhances electronegativity and lipophilicity compared to chlorine in 6-Chloro-7-methyl-1H-indole-2-carbaldehyde . This influences solubility and membrane permeability in drug design.

Functional Group Reactivity :

- The carbaldehyde group (-CHO) in the target compound is more reactive toward nucleophiles than the carboxylate (-COOEt) in Ethyl 6-fluoro-1H-indole-2-carboxylate , making it preferable for Schiff base formation or cross-coupling reactions .

- Carboxylic acid derivatives (e.g., 5-Bromo-7-fluoro-1H-indole-2-carboxylic acid ) are often used to synthesize amides or esters via activation .

Structural Analogues with Heteroatom Variations

[(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]-methylamine

- 7-Fluoro-1H-indole-3-carbaldehyde Molecular Formula: C₉H₆FNO Key Differences: Fluorine at position 7 instead of 6; carbaldehyde at position 3. Impact: Altered electronic effects and steric hindrance could reduce reactivity compared to the target compound .

Biological Activity

6-Fluoro-7-methyl-1H-indole-2-carbaldehyde is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 177.18 g/mol. Its structure features a fluorine atom at the 6-position and a methyl group at the 7-position of the indole ring, along with an aldehyde functional group at the 2-position. This unique arrangement contributes to its biological activity and applications in various fields.

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Research indicates that this compound shows significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit the growth of human breast cancer (MCF-7) and colon cancer (HCT 116) cell lines, with IC50 values reported at 12.93 μM and 11.52 μM respectively .

- VEGFR-2 Inhibition : The compound has been identified as a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), with an IC50 value of 25 nM, which is lower than that of sorafenib, a known anticancer drug . This inhibition suggests potential applications in cancer therapy through antiangiogenic mechanisms.

- Antimicrobial Activity : Indole derivatives, including this compound, have been reported to exhibit antimicrobial properties against various bacterial strains. The compound's structure enhances its interaction with microbial targets, leading to effective inhibition.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Receptor Interaction : The fluorine atom enhances binding affinity to specific receptors, facilitating interactions that can modulate cellular processes.

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in cancer progression and angiogenesis, particularly through its action on VEGFR-2.

- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells by activating caspase pathways, leading to morphological changes characteristic of programmed cell death .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Fluoroindole | Fluorine at the 6-position | Antimicrobial properties |

| 7-Methylindole | Methyl group at the 7-position | Anticancer activity |

| Indole-2-carboxaldehyde | Aldehyde at the 2-position without fluorine | Antimicrobial and anticancer properties |

| 6-Bromoindole | Bromine at the 6-position | Potential anticancer activity |

This table illustrates how variations in substituents can significantly influence pharmacological properties and applications.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Cytotoxicity Studies : In vitro assays demonstrated that the compound effectively inhibited cell proliferation in MCF-7 and HCT116 cell lines, showcasing its potential as an anticancer agent .

- VEGFR-2 Inhibition : A comparative study found that this compound exhibited superior binding affinity to VEGFR-2 compared to traditional inhibitors like sorafenib, suggesting it could be a candidate for further development in antiangiogenic therapies .

- Safety Evaluations : Safety assessments indicated that while showing significant anticancer activity, the compound also maintained a high level of safety with selectivity indexes indicating low toxicity towards normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.